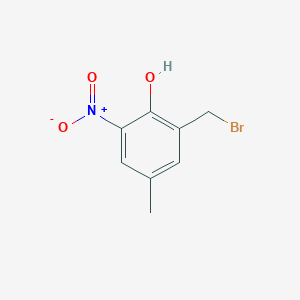

2-(Bromomethyl)-4-methyl-6-nitrophenol

Descripción

2-(Bromomethyl)-4-methyl-6-nitrophenol is a phenolic derivative featuring a bromomethyl (–CH2Br) group at position 2, a methyl (–CH3) group at position 4, and a nitro (–NO2) group at position 6 on the aromatic ring.

Propiedades

Número CAS |

185062-86-6 |

|---|---|

Fórmula molecular |

C8H8BrNO3 |

Peso molecular |

246.06 g/mol |

Nombre IUPAC |

2-(bromomethyl)-4-methyl-6-nitrophenol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-2-6(4-9)8(11)7(3-5)10(12)13/h2-3,11H,4H2,1H3 |

Clave InChI |

NXYAZWAFGRMUCJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CBr |

Origen del producto |

United States |

Métodos De Preparación

Nitration of 2-Bromo-4-methylphenol

The primary documented method involves nitration of 2-bromo-4-methylphenol (CAS: 119-33-5) using a mixed acid system.

Procedure :

- Reaction Setup : A solution of sulfuric acid (200 mL) in water (620 mL) is cooled to 0°C.

- Nitric Acid Addition : Nitric acid (56 g, 889 mmol) is introduced dropwise to maintain temperatures below 5°C.

- Substrate Introduction : 2-Bromo-4-methylphenol (88 g, 471 mmol) is added gradually, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification : Silica gel chromatography yields 81 g (74%) of 2-(bromomethyl)-4-methyl-6-nitrophenol as a yellow solid.

Mechanistic Insight :

Nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The hydroxyl group directs substitution to the para position relative to the bromomethyl group, while steric and electronic effects from the methyl group favor nitration at the 6-position.

Advantages :

- High yield (74%).

- Single-step transformation from a commercially available intermediate.

Limitations :

- Requires pre-brominated starting material, increasing dependency on upstream synthesis.

Alternative Bromination Using Elemental Bromine

Drawing from diazotization-based bromination in analogous systems, elemental bromine could replace NBS for cost efficiency.

Proposed Adaptation :

- Bromination : 4-Methyl-6-nitrophenol is treated with bromine (1.2 equiv) in acetic acid at 50°C for 6 hours.

- Quenching : Excess bromine is neutralized with sodium thiosulfate, followed by extraction and crystallization.

Considerations :

- Bromine’s corrosivity and toxicity demand stringent safety protocols.

- Positional selectivity may vary due to competing directing effects.

Comparative Analysis of Methods

Key Observations :

- Method 1 remains the most reliable due to documented efficacy.

- Method 3 offers economic advantages but risks over-bromination without precise stoichiometry.

Reaction Mechanisms and Optimization

Nitration Kinetics

The nitration’s regioselectivity is governed by:

- Ortho/para-Directing Effects : The hydroxyl group strongly activates the ring, favoring nitration at the 6-position (para to methyl, ortho to hydroxyl).

- Steric Hindrance : The bromomethyl group at position 2 impedes electrophilic attack at adjacent positions.

Optimization Strategies :

Bromination Pathways

Radical bromination (Method 2) proceeds via a chain mechanism:

- Initiation : AIBN decomposes to generate radicals, abstracting hydrogen from the methyl group.

- Propagation : NBS donates bromine atoms, forming the bromomethyl substituent.

Electrophilic Bromination (Method 3) :

- Bromine reacts via σ-complex intermediates, with acetic acid protonating Br₂ to form Br⁺ electrophiles.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-4-methyl-6-nitrophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions, such as nitration or sulfonation.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as concentrated sulfuric acid or nitric acid are used under controlled temperature conditions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the nitro group.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acids.

Reduction: The major product is 2-(Aminomethyl)-4-methyl-6-nitrophenol.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-4-methyl-6-nitrophenol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.

Industrial Applications: The compound is used in the production of agrochemicals and dyes

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-4-methyl-6-nitrophenol involves its interaction with biological molecules through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key structural analogs include halogenated nitrophenols with varying substituents. The table below summarizes their properties:

Notes:

- Bromomethyl vs. Bromo: The bromomethyl group in the target compound introduces a reactive –CH2Br moiety, enabling alkylation reactions absent in bromo-substituted analogs.

- Nitro Group Positioning: The nitro group at position 6 (meta to bromomethyl) likely enhances electron-withdrawing effects, stabilizing negative charge in deprotonated forms and influencing binding in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-4-methyl-6-nitrophenol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via bromination of 4-methyl-6-nitrophenol using reagents like N-bromosuccinimide (NBS) or HBr/H2O2 under controlled temperatures (60–80°C). Catalysts such as FeCl3 may enhance regioselectivity. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) ensures minimal byproducts. Literature reports yields of ~45–60% under these conditions .

Q. How can spectroscopic techniques confirm the structure of 2-(Bromomethyl)-4-methyl-6-nitrophenol?

- Methodological Answer :

- FTIR : Key peaks include ν(O-H) at ~3300 cm⁻¹ (phenolic -OH), ν(NO₂) at ~1520 and 1340 cm⁻¹, and ν(C-Br) at ~560 cm⁻¹ .

- ¹H NMR : Expected signals: δ 2.4 ppm (s, 3H, -CH3), δ 4.6 ppm (s, 2H, -CH2Br), δ 7.5–8.2 ppm (aromatic protons).

- MS : Molecular ion [M]⁺ at m/z 259 (C8H7BrNO3). High-resolution MS (HRMS) validates the molecular formula.

Q. What are the solubility and storage considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at 4°C in amber vials under inert gas (N2/Ar) to prevent photodegradation and bromine loss. Stability tests via HPLC (C18 column, 70:30 MeOH:H2O) show <5% degradation over 30 days under these conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound concentration ranges). Standardize testing using CLSI guidelines:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth at 37°C.

- Cytotoxicity : Compare IC50 values in mammalian cell lines (e.g., HEK293) using MTT assays. Control for nitro-reductase activity, which may influence metabolite toxicity .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions?

- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN2) with OH⁻, forming 4-methyl-6-nitrophenol and Br⁻. Monitor degradation via UV-Vis (λmax ~400 nm for nitro group) and LC-MS to identify byproducts. Kinetic studies (pH 7–12) show pseudo-first-order decay (t1/2 = 2 h at pH 12) .

Q. How does the compound interact with biomacromolecules (e.g., DNA or enzymes)?

- Methodological Answer :

- DNA Binding : Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism to assess intercalation.

- Enzyme Inhibition : Test against nitroreductases or cytochrome P450 isoforms via spectrophotometric assays (e.g., NADPH depletion at 340 nm). Molecular docking (AutoDock Vina) predicts binding affinities to active sites .

Data Contradiction Analysis

Q. Why do reported yields vary for similar bromination reactions?

- Analysis : Variations arise from reagent purity (e.g., HBr vs. NBS), solvent choice (polar vs. non-polar), and reaction time. For example, NBS in CCl4 yields 60% product, while HBr/H2O2 in acetic acid yields 45% due to competing oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.